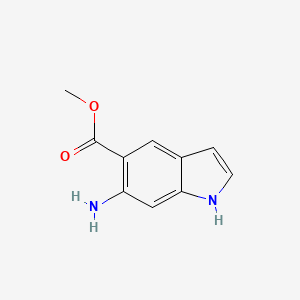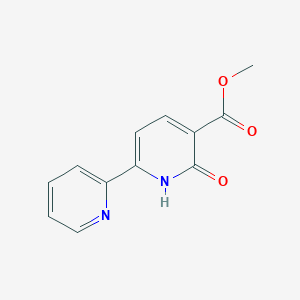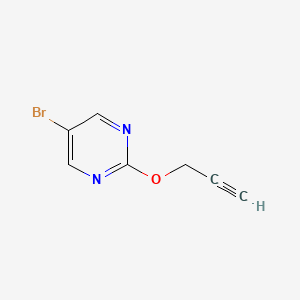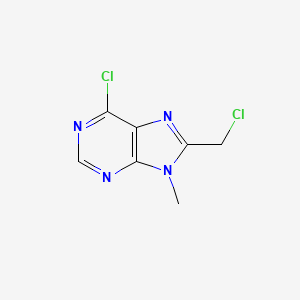
6-amino-1H-indole-5-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of methyl 6-amino-1H-indole-5-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings . Other methods include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Madelung indole synthesis . These methods typically involve the transformation of heterocycles, the conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Methyl 6-amino-1H-indole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation, nitration, and sulfonation . Major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles .
Applications De Recherche Scientifique
Methyl 6-amino-1H-indole-5-carboxylate has numerous scientific research applications. In chemistry, it is used as a reactant for the synthesis of various biologically active compounds . In biology, it has been studied for its antiviral and anticancer properties . In medicine, it is explored for its potential as a therapeutic agent for treating various diseases . In the industry, it is used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of methyl 6-amino-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Methyl 6-amino-1H-indole-5-carboxylate can be compared with other similar compounds, such as methyl indole-6-carboxylate and methyl 3-amino-1H-indole-2-carboxylate . These compounds share similar structural features but differ in their biological activities and applications . For instance, methyl indole-6-carboxylate is known for its use in the synthesis of indirubin derivatives, while methyl 3-amino-1H-indole-2-carboxylate is used in the preparation of pyrimidoindole derivatives . The uniqueness of methyl 6-amino-1H-indole-5-carboxylate lies in its specific substitution pattern, which imparts distinct biological properties and reactivity .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
methyl 6-amino-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,11H2,1H3 |
Clé InChI |
ZNRBDWKTACDOIR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C2C(=C1)C=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride](/img/structure/B13462977.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid](/img/structure/B13462979.png)
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)

![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; trifluoroacetic acid](/img/structure/B13463003.png)

![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)
![1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
